2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a benzoate ester linked to a benzamido group, which is further substituted with dimethylphenyl and methylbenzamido groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate typically involves the esterification of 2-(4-methylbenzamido)benzoic acid with 2-(2,5-dimethylphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.
Scientific Research Applications
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-Dimethylphenyl)carbamothioyl]-2-methylbenzamide
- N-[(2,5-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide
Uniqueness
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate is unique due to its specific substitution pattern and the presence of both ester and benzamido functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H23NO4 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-[(4-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C25H23NO4/c1-16-9-12-19(13-10-16)24(28)26-22-7-5-4-6-20(22)25(29)30-15-23(27)21-14-17(2)8-11-18(21)3/h4-14H,15H2,1-3H3,(H,26,28) |
InChI Key |
ODIDDUCVPGHRAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)C3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.